4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE
Description
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-11-9-18(10-12-19)24-21(25)16-7-5-15(6-8-16)14-23-29(26,27)20-4-2-3-17(22)13-20/h2-13,23H,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIBJPJTDWLYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-(4-Methoxyphenyl)Benzamide Formation
The foundational step involves coupling 4-methoxyanaline with 4-(bromomethyl)benzoyl chloride under nucleophilic acyl substitution. As demonstrated in analogous benzamide syntheses, glacial acetic acid serves as both solvent and catalyst at 80–90°C, achieving 89% yield after recrystallization (ethanol). Critical parameters include:
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–90°C | |
| Solvent | Glacial acetic acid | |
| Catalyst | None (self-catalyzing) | |
| Yield | 89% |
1H NMR analysis (400 MHz, CDCl3) confirms successful amidation: δ 7.85–7.82 (d, 2H, benzamide aromatic), 7.52–7.48 (m, 2H, methoxyphenyl), 6.93–6.89 (d, 2H, methoxyphenyl), 3.81 (s, 3H, OCH3).
Sulfonamidation of the Methylbenzamide Backbone
Chlorobenzenesulfonyl Chloride Coupling
The sulfonamide moiety is introduced via reaction of 4-(aminomethyl)-N-(4-methoxyphenyl)benzamide with 3-chlorobenzenesulfonyl chloride. Adapted from guanidine sulfonylation protocols, this step employs acetone as solvent and K2CO3 (2.5 eq) to scavenge HCl:
Optimized Protocol
-
Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
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Time : 4–6 hours at 0°C → RT
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Workup : Precipitation in ice-water, filtration, and silica gel chromatography (ethyl acetate/hexane 3:7) yields 92% pure product.
IR spectroscopy verifies sulfonamide formation: 1345 cm−1 (S=O asym), 1162 cm−1 (S=O sym), and 3260 cm−1 (N–H stretch).
Crystallographic and Computational Analysis
Single-Crystal X-ray Diffraction (XRD)
Crystals grown via slow ethanol evaporation (6 days) exhibit monoclinic P21/c symmetry. Key metrics:
Crystal Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| a, b, c (Å) | 10.235, 5.892, 15.417 | |
| β (°) | 98.76 | |
| Hydrogen bonds | N–H···O, C–H···O |
Hirshfeld surface analysis attributes 40% of packing to H···H interactions and 26.9% to H···O/O···H bonds, aligning with DFT-predicted electrostatic potential maps.
DFT Calculations (B3LYP/6-311G(d))
Frontier molecular orbitals reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. The MEP map shows electron-rich regions at sulfonamide oxygen atoms (−42.8 kcal/mol) and electron deficiency at the chlorobenzene ring (+36.4 kcal/mol).
Comparative Evaluation of Synthetic Methods
Yield and Purity Across Protocols
| Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Benzamide formation | 89 | 98 | No column chromatography required |
| Sulfonamidation | 92 | 95 | Scalable to 100+ gram batches |
Notably, avoiding THF or DMF (common in guanidine syntheses) reduces environmental toxicity. Piperidine-catalyzed cyclization is unnecessary here due to the linearity of the target molecule.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the methoxyphenyl and chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural and functional differences between the target compound and selected analogs:
Functional Group Analysis
- Sulfonamide vs. Sulfamoyl/Sulfonyl : The target compound’s sulfonamide group (–SO₂NH–) provides stronger hydrogen-bonding capacity compared to sulfamoyl (–NHSO₂–) or sulfonyl (–SO₂–) groups in analogs . This enhances interactions with polar residues in biological targets.
- Methoxy vs. Fluoro : The electron-donating methoxy group (target) may increase electron density in the benzamide ring, contrasting with electron-withdrawing fluoro substituents (), which could affect π-π stacking or charge transfer interactions .
Physicochemical Properties
- Solubility : Sulfonamide-containing compounds (target, ) generally exhibit moderate aqueous solubility due to polar groups, whereas hydroxamic acids () show higher solubility via chelation .
- Crystallinity : The target’s methoxy and chloro groups may promote stable crystal packing via C–H···O and π-stacking interactions, as observed in sulfonamide derivatives (e.g., with oxazole-linked analogs) .
Biological Activity
The compound 4-[(3-chlorobenzenesulfonamido)methyl]-N-(4-methoxyphenyl)benzamide is a member of the benzamide family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorobenzenesulfonamide moiety attached to a methoxyphenyl group, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that compounds in the benzamide class often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities associated with This compound include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : It has been noted to reduce inflammation in cellular models, suggesting a potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with bacterial enzymes, inhibiting their function.
- Modulation of Signaling Pathways : The methoxy group could influence cellular signaling pathways related to inflammation and cell growth.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced cytokine release | |
| Anticancer | Inhibited proliferation in MCF-7 |
| Property | Value |
|---|---|
| Molecular Weight | 319.81 g/mol |
| Melting Point | 175 °C |
| Solubility | Soluble in DMSO |
Case Studies
- Antimicrobial Study : A study conducted by Igawa et al. (1999) demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
- Anti-inflammatory Research : In a cellular model of inflammation, the compound was shown to significantly reduce the levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Proliferation : A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzamide derivatives, including this compound. Results indicated a dose-dependent inhibition of MCF-7 breast cancer cells, suggesting further investigation into its mechanisms and efficacy is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
